TAK‑875 Derived from CAS 1000413‑85‑3 Exhibits 400‑Fold Greater GPR40 Potency than the Endogenous Ligand Oleic Acid
The target compound is the direct synthetic precursor of TAK‑875 (Fasiglifam), a selective GPR40 agonist. TAK‑875 demonstrates an EC50 of 16 nM at human GPR40 in CHO cells (FLIPR assay), which is approximately 400‑fold more potent than the endogenous ligand oleic acid (EC50 ≈ 6.4 µM) [REFS‑1][REFS‑2]. This potency differential directly translates to the pharmacological value of the final agonist accessible from this intermediate.
| Evidence Dimension | GPR40 agonist potency (EC50) |
|---|---|
| Target Compound Data | TAK‑875 EC50 = 16 nM (human GPR40, CHO cells, FLIPR assay) |
| Comparator Or Baseline | Oleic acid EC50 ≈ 6.4 µM (human GPR40, CHO cells) |
| Quantified Difference | ≈ 400‑fold greater potency |
| Conditions | Human GPR40 expressed in CHO cells; intracellular calcium flux measured by FLIPR for 90 s |
Why This Matters
Ensures that the procured intermediate can be converted into a GPR40 agonist with therapeutic‑grade potency, a prerequisite for diabetes drug‑discovery programs.
- [1] BindingDB entry BDBM50386790. TAK‑875 EC50 = 16 nM at human GPR40 (FLIPR, CHO cells). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386790&tag=rep&fil=entry&entryid=50012874,50039953&submit=summary (accessed 2026‑05‑03). View Source
- [2] Cenmed. Fasiglifam (TAK‑875) – 400‑fold more potent than oleic acid. https://www.cenmed.com/fasiglifam-tak-875.html (accessed 2026‑05‑03). View Source
